molecular formula C16H21N3O B12301161 (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

Cat. No.: B12301161
M. Wt: 271.36 g/mol
InChI Key: QXMBQGUYVQPOCP-UHFFFAOYSA-N
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Description

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic organic compound characterized by the presence of two amino groups and a naphthalene moiety attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylamine and (S)-2,6-diaminohexanoic acid.

    Coupling Reaction: The naphthylamine is coupled with the (S)-2,6-diaminohexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted hexanamides.

Scientific Research Applications

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino groups and naphthalene moiety enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-2-aminopropanamido]-3-(naphthalen-2-yl)]: Similar in structure but with additional amino and propanamido groups.

    (2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-3-(1H-indol-3-yl)propanamido]-N-[(1S,2R)-1-{[(1S): Contains phenyl and indol groups, offering different chemical properties.

    (2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-methylpropanamido)-3-(1H-imidazol-5-yl)]: Features imidazol groups, providing unique reactivity.

Uniqueness

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is unique due to its specific combination of amino groups and a naphthalene moiety, which imparts distinct chemical and biological properties

Biological Activity

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a hexanamide backbone, which includes two amino groups. This unique structure enhances its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups facilitate hydrogen bonding and π-π stacking interactions with target molecules, influencing their activity. Specifically, the compound has been shown to:

  • Inhibit Protein Kinase C (PKC) : Similar compounds have demonstrated the ability to modulate PKC pathways, which are crucial in cancer cell proliferation and survival .
  • Interact with Bacterial Membranes : It exhibits cationic properties that allow it to bind effectively to bacterial membranes, enhancing its antimicrobial efficacy against various strains .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to enhance the accumulation of chemotherapeutic agents in cancer cells by inhibiting P-glycoprotein (Pgp), a protein associated with drug resistance.

Case Study: Enhancement of Chemotherapeutic Efficacy

In experiments involving MCF-7/Adria human breast cancer cells, treatment with this compound resulted in:

  • A 4-fold decrease in the lethal dose (LD90) for etoposide.
  • A significant increase in the nuclear accumulation of daunorubicin when combined with this compound .

These findings suggest that the compound may serve as a valuable adjunct in cancer therapy by overcoming drug resistance.

Research Applications

This compound has diverse applications in scientific research:

  • Biochemical Probes : It is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.
  • Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2,6-diamino-N-naphthalen-2-ylhexanamide

InChI

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20)

InChI Key

QXMBQGUYVQPOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N

Origin of Product

United States

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